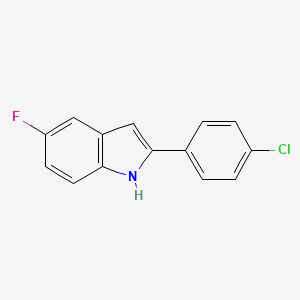

2-(4-chlorophenyl)-5-fluoro-1H-indole

Description

Significance of the Indole (B1671886) Nucleus as a Versatile Pharmacophore

The indole nucleus, an aromatic heterocyclic organic compound, consists of a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring. This deceptively simple architecture is a powerhouse in medicinal chemistry, widely regarded as a "privileged" scaffold. The term "pharmacophore" refers to the specific arrangement of features in a molecule that is responsible for its biological activity. The indole ring system is an exceptional pharmacophore due to its unique structural and electronic properties.

Its planar structure and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system allow it to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The indole nucleus is also a key component of the essential amino acid tryptophan, making it a familiar motif in numerous biological processes and a building block for important biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. This inherent biocompatibility and ability to mimic peptide structures make indole derivatives prime candidates for drug development. researchgate.netresearchgate.net

Historical Context and Therapeutic Relevance of Indole Derivatives

The journey of indole derivatives in medicine is a long and storied one. The discovery of indole itself dates back to the 19th century, but its therapeutic potential became truly apparent with the isolation and study of natural products. Alkaloids derived from plants, such as reserpine (B192253) from Rauwolfia serpentina, which contains an indole moiety, were historically used as antihypertensive and antipsychotic agents. rsc.org Another prominent example is the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, isolated from the Madagascar periwinkle, which are powerful anticancer agents that work by inhibiting tubulin polymerization. rsc.org

The development of synthetic chemistry unlocked the ability to create a vast library of novel indole derivatives, leading to landmark drugs. Indomethacin (B1671933), a nonsteroidal anti-inflammatory drug (NSAID) developed in the 1960s, is a classic example of a synthetic indole-based therapeutic. rsc.org The "triptan" class of drugs, such as sumatriptan, used to treat migraines, are designed as agonists for serotonin receptors, leveraging the structural similarity of their indole core to the natural ligand. The wide-ranging applications of indole derivatives span numerous therapeutic areas, as illustrated in the table below.

| Therapeutic Area | Examples of Indole-Based Drugs or Compounds |

| Oncology | Vinblastine, Vincristine, Famitinib rsc.org |

| Anti-inflammatory | Indomethacin, Pravadoline |

| Neurology/Psychiatry | Sumatriptan, Ondansetron, Reserpine |

| Antiviral | Delavirdine, Arbidol |

| Cardiovascular | Pindolol, Perindopril |

Positioning of 2-(4-chlorophenyl)-5-fluoro-1H-indole within Modern Indole Research

Modern drug discovery continues to heavily rely on the indole scaffold, with ongoing research focusing on creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The compound This compound is a product of this modern research paradigm. It belongs to the class of 2-phenylindoles, which are themselves considered a privileged structure in medicinal chemistry, known to provide ligands for diverse receptors. rsc.orgrsc.org

The specific structural features of this compound place it at the intersection of several key research trends:

Halogenation: The incorporation of halogen atoms (chlorine and fluorine) is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogens can alter factors such as lipophilicity (affecting cell membrane permeability), metabolic stability, and binding affinity to target proteins. rsc.org The presence of both a chloro- and a fluoro-substituent suggests a deliberate design to fine-tune these properties.

2-Phenylindole (B188600) Core: This specific arrangement, with a phenyl group at the 2-position of the indole ring, is a scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. omicsonline.orgresearchgate.netnih.gov

5-Fluoro Substitution: The fluorine atom at the 5-position of the indole ring is of particular interest. This substitution has been explored in various indole derivatives to enhance their therapeutic potential, for instance, in developing inhibitors for enzymes like α-glucosidase or in creating anti-inflammatory agents. omicsonline.orgnih.gov

While extensive, peer-reviewed studies focusing exclusively on this compound are not abundant in the public domain, its structure strongly suggests it is a compound of interest for investigating novel therapeutic agents, particularly in areas like oncology and inflammation, where related halogenated 2-phenylindoles have shown promise. researchgate.netomicsonline.org It represents a strategic molecular design aimed at leveraging the proven benefits of the indole pharmacophore while using specific substitutions to explore new biological activities.

Chemical Profile of this compound

The unique combination of a 2-phenylindole core with specific halogen substitutions gives this compound distinct chemical characteristics.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C14H9ClFN |

| Molecular Weight | 245.68 g/mol |

| CAS Number | 881040-32-0 |

Data sourced from publicly available chemical databases.

Synthesis and Reactivity

While a specific, documented synthesis route for this compound is not widely published in academic literature, its structure lends itself to established methods for creating 2-phenylindoles. A highly probable synthetic pathway is the Fischer indole synthesis . This method would involve the reaction of a substituted phenylhydrazine (B124118) (e.g., 4-fluorophenylhydrazine) with a substituted acetophenone (B1666503) (e.g., 4'-chloroacetophenone) under acidic conditions.

The chemical reactivity of the molecule is influenced by its functional groups. The indole N-H is available for substitution reactions. The electron-rich indole ring and the phenyl ring can undergo electrophilic substitution. The halogen substituents themselves enhance the molecule's chemical reactivity and potential for further derivatization. smolecule.com

Potential Biological and Therapeutic Applications

The biological activity of this compound has not been extensively detailed in published research. However, based on the well-documented activities of structurally similar compounds, its potential can be inferred in several therapeutic areas:

Anticancer Activity: 2-phenylindole derivatives are a known class of anticancer agents. researchgate.net The presence of halogen atoms can enhance this activity. Halogenated indoles have been shown to function as kinase inhibitors, disrupt critical protein-protein interactions, and induce apoptosis (programmed cell death) in cancer cells. rsc.orgnih.gov

Anti-inflammatory Properties: Many indole derivatives exhibit anti-inflammatory effects. A compound with a similar 5-fluoroindole (B109304) core, 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole, has demonstrated significant in-vivo anti-inflammatory activity. omicsonline.org This suggests that the 5-fluoro-2-phenylindole scaffold is a promising template for developing new anti-inflammatory drugs.

Enzyme Inhibition: The indole structure is a versatile inhibitor of various enzymes. Derivatives of 5-fluoro-2-oxindole (a related structure) have shown potent inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management. nih.gov

The unique combination of halogen substituents in this compound likely enhances its lipophilicity and ability to cross biological membranes, potentially improving its bioavailability and interaction with intracellular targets. smolecule.com This makes it a compelling candidate for further investigation in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZBRWNBWDXXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286849 | |

| Record name | 2-(4-Chlorophenyl)-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-32-0 | |

| Record name | 2-(4-Chlorophenyl)-5-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl 5 Fluoro 1h Indole and Its Analogs

Established Synthetic Pathways for 2-Phenylindole (B188600) Derivatives

The synthesis of the 2-phenylindole core is well-established, with several classical and modern methods available to chemists. These pathways provide robust foundations for producing a wide array of derivatives.

One of the most traditional and widely used methods is the Fischer indole (B1671886) synthesis . This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. scribd.com For the synthesis of 2-phenylindole, acetophenone (B1666503) reacts with phenylhydrazine to form the corresponding phenylhydrazone intermediate. This intermediate then undergoes rearrangement and cyclization under acidic conditions to yield the final indole product. scribd.comchemicalbook.com Common catalysts for this transformation include zinc chloride, polyphosphoric acid, or methanesulfonic acid. scribd.comchemicalbook.com

Table 1: Overview of Fischer Indole Synthesis for 2-Phenylindole

| Step | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|

| 1 | Phenylhydrazine, Acetophenone | Acetophenone phenylhydrazone | Condensation |

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for constructing the 2-phenylindole scaffold. nih.gov One prominent strategy is the Sonogashira cross-coupling of a 2-haloaniline with a terminal alkyne, such as phenylacetylene, followed by an intramolecular cyclization (annulation) of the resulting 2-alkynyl-aniline intermediate. nih.gov This two-step, one-pot process is highly efficient and tolerates a wide range of functional groups on both coupling partners, making it exceptionally suitable for generating diverse libraries of 2-arylindoles. nih.govnih.gov

Targeted Synthesis of 5-Fluoro-Substituted Indole Scaffolds

Introducing a fluorine atom at the C-5 position of the indole ring requires specific strategies, which can be broadly categorized into two approaches: building the indole ring from a fluorine-containing precursor or functionalizing a pre-formed indole ring.

This approach utilizes starting materials that already possess the required fluorine substituent. Several classic indole syntheses can be adapted for this purpose.

Fischer Indole Synthesis: This method can be readily applied by starting with a fluorinated phenylhydrazine, such as (4-fluorophenyl)hydrazine. Condensation with acetophenone (to place a phenyl group at C-2) or a substituted acetophenone like 4-chloroacetophenone allows for the direct assembly of the 2-(4-chlorophenyl)-5-fluoro-1H-indole scaffold. diva-portal.org

Leimgruber-Batcho Indole Synthesis: This is a high-yielding, two-step method that is particularly useful in industrial settings. It begins with a substituted 2-nitrotoluene. For the target scaffold, one would start with 5-fluoro-2-nitrotoluene, which is converted to an enamine. Subsequent reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) yields the 5-fluoroindole (B109304). diva-portal.org

Palladium-Catalyzed Annulation: This modern approach can be adapted by using a fluorinated aniline (B41778) derivative. For instance, the reaction of 2-iodo-4-fluoroaniline with 1-chloro-4-ethynylbenzene (B13528) under Sonogashira coupling conditions, followed by a base-assisted cyclization, would directly yield this compound. nih.gov

This "late-stage" functionalization approach involves introducing the fluorine atom onto an already constructed indole scaffold. Direct C-H fluorination at the C-5 position can be challenging due to selectivity issues. A more controlled and modern method involves the fluorination of an organometallic intermediate. For example, a pre-formed indole can be converted into a boronic ester (BPin) derivative at the 5-position. This precursor can then undergo a copper-catalyzed radiofluorination, which is particularly valuable for synthesizing PET imaging agents but demonstrates a viable pathway for introducing fluorine. thno.org This strategy allows for the modification of complex indole derivatives without having to rebuild them from scratch.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, medicinal chemists synthesize a variety of analogs to establish structure-activity relationships (SAR). nih.govresearchgate.net This involves systematic modifications at various positions on the indole scaffold to determine which structural features are essential for activity.

The indole N-1 position is a common site for derivatization, as the N-H proton can be readily removed by a base, and the resulting anion can react with various electrophiles.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl, propargyl) can influence the molecule's lipophilicity and steric profile, potentially affecting its binding to biological targets. nih.govresearchgate.net

N-Arylation: The introduction of aryl or heteroaryl rings can provide additional binding interactions, such as pi-stacking.

N-Acylation and Protection: The N-1 position can be acylated or protected with groups like tert-butyloxycarbonyl (Boc). Such modifications can alter the electronic properties of the indole ring and have been shown to impact biological activity. nih.gov

Systematic modification of the N-1 position has been a key strategy in optimizing indole-based inhibitors for various enzymes and receptors. nih.gov

Table 2: Examples of N-1 Modifications for SAR Studies

| N-1 Substituent | Rationale for Modification | Potential Impact |

|---|---|---|

| -H (unsubstituted) | Baseline compound | Provides a hydrogen bond donor. |

| -CH₃ (Methyl) | Increase lipophilicity, block H-bond donation. | Altered solubility and binding affinity. |

| -CH₂C≡CH (Propargyl) | Introduce an alkyne for further reaction or specific interactions. | Modified potency or target engagement. nih.gov |

The identity of the substituent at the C-2 position is critical for the activity of many 2-phenylindole derivatives. nih.gov While the parent compound features a 4-chlorophenyl group, SAR studies often involve synthesizing analogs with different aryl or alkyl groups at this position.

The palladium-catalyzed synthesis methods are particularly advantageous for this purpose. nih.gov By simply changing the terminal alkyne used in the Sonogashira coupling reaction, a wide variety of substituents can be introduced at the C-2 position. For example, using different substituted phenylacetylenes allows for the exploration of electronic and steric effects of the C-2 aryl ring on biological activity. This flexibility is crucial for fine-tuning the compound's properties to achieve desired potency and selectivity. nih.gov Studies have shown that both the nature and position of substituents on the C-2 phenyl ring significantly influence the biological profiles of these compounds. nih.govnih.gov

Introduction and Modification of C-3 Side Chains

The C-3 position of the indole nucleus is the most reactive site for electrophilic substitution, making it a prime target for the introduction of various side chains. Several classical and modern synthetic methods can be employed to achieve this functionalization on the this compound scaffold.

Electrophilic Substitution Reactions:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C-3 position. iajps.comresearchgate.net This formylation provides a versatile handle for further modifications. The resulting indole-3-carboxaldehyde (B46971) can be a precursor for various other functional groups. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring. researchgate.net

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups (-CH₂NR₂) at the C-3 position. chemicalbook.comrsc.org This three-component reaction involves the condensation of the indole with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. chemicalbook.com The resulting Mannich bases are valuable intermediates in the synthesis of more complex molecules. researchgate.net

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions allow for the introduction of acyl and alkyl groups at the C-3 position. Acylation is typically carried out using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. mdpi.com Similarly, alkylation can be achieved with alkyl halides, although controlling polyalkylation can be a challenge.

Modification of C-3 Side Chains:

Once a side chain is introduced at the C-3 position, it can be further modified to create a diverse range of analogs. For instance, a C-3 formyl group can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime. A C-3 acetyl group can undergo various condensation reactions. These modifications allow for the systematic exploration of the structure-activity relationships of this compound derivatives.

Halogenation and Other Electron-Withdrawing/Donating Groups at the Indole C-5 Position

The electronic properties of the indole ring can be significantly altered by introducing various substituents at the C-5 position. This can influence the biological activity and physicochemical properties of the molecule. While the target compound already possesses a fluorine atom at this position, the synthesis of analogs with other halogens or different electronic groups is of considerable interest.

Halogenation:

The introduction of halogens (Cl, Br, I) at the C-5 position of the 2-(4-chlorophenyl)-1H-indole core can be achieved through several synthetic routes. One common approach is the Fischer indole synthesis, starting from a halogen-substituted phenylhydrazine and an appropriate ketone. For example, 5-chloro-2-phenyl-1H-indole can be synthesized from 4-chlorophenylhydrazine (B93024) hydrochloride and acetophenone. A similar strategy could be employed using a 4-fluorophenyl-containing precursor to yield a 5-chloro-2-(4-fluorophenyl)-1H-indole. The synthesis of 5-bromo-2-phenyl-1H-indole has also been reported through various synthetic routes. chemicalbook.comchemicalbook.com

Direct halogenation of the indole ring is also possible, though regioselectivity can be an issue. However, by carefully choosing the halogenating agent and reaction conditions, selective substitution at the C-5 position can be achieved.

Introduction of Other Groups:

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that can be introduced onto the indole ring through nitration reactions, typically using a mixture of nitric acid and sulfuric acid. wikipedia.orgnih.gov The presence of a nitro group can significantly impact the electronic and biological properties of the molecule and can also serve as a precursor for other functional groups, such as an amino group, through reduction. wikipedia.org

Cyano Group: The cyano group (-CN) is another important electron-withdrawing group. ebsco.com It can be introduced through methods such as the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, or through Sandmeyer-type reactions from a corresponding diazonium salt. The cyano group can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Electron-Donating Groups: Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can also be introduced at the C-5 position. The synthesis of 5-methoxyindole (B15748) derivatives has been well-documented. chemicalbook.comprepchem.comorgsyn.orggoogle.comgoogle.com These groups can alter the electron density of the indole ring and influence its reactivity and biological interactions.

Below is a table summarizing various substituents that can be introduced at the C-5 position and the common synthetic methods employed.

| Substituent | Electron Effect | Common Synthetic Method(s) |

| -F | Withdrawing | Fischer indole synthesis from 4-fluorophenylhydrazine |

| -Cl | Withdrawing | Fischer indole synthesis from 4-chlorophenylhydrazine; Direct chlorination |

| -Br | Withdrawing | Fischer indole synthesis from 4-bromophenylhydrazine; Direct bromination |

| -I | Withdrawing | Fischer indole synthesis from 4-iodophenylhydrazine; Direct iodination |

| -NO₂ | Withdrawing | Nitration (HNO₃/H₂SO₄) |

| -CN | Withdrawing | Rosenmund-von Braun reaction; Sandmeyer reaction |

| -OCH₃ | Donating | Fischer indole synthesis from 4-methoxyphenylhydrazine |

| -CH₃ | Donating | Fischer indole synthesis from 4-methylphenylhydrazine |

Substituent Effects on the 4-Chlorophenyl Moiety

The synthesis of 2-arylindoles with various substituents on the aryl ring is generally well-tolerated. Both electron-donating and electron-withdrawing groups can be incorporated. The choice of substituent can affect the electronic properties of the entire molecule, including the electron density of the indole ring, which in turn can influence its reactivity and biological activity.

For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can modulate the lipophilicity, steric profile, and electronic nature of the molecule. These modifications can be achieved by starting with the appropriately substituted acetophenone or phenylhydrazine in a Fischer indole synthesis or by employing cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a pre-formed indole core bearing a suitable handle (e.g., a bromo or triflate group) at the 2-position.

The following table provides examples of how different substituents on the 2-phenyl ring might influence the properties of the resulting 5-fluoro-1H-indole derivative.

| Substituent at para-position | Electronic Effect | Potential Impact on Molecular Properties |

| -Cl (reference) | Electron-withdrawing, Halogen bonding potential | Baseline for comparison |

| -F | Strongly electron-withdrawing | Increased lipophilicity, potential for altered binding interactions |

| -Br | Electron-withdrawing | Increased size and polarizability compared to chloro |

| -CH₃ | Electron-donating | Increased lipophilicity, potential for enhanced metabolic stability |

| -OCH₃ | Electron-donating | Increased polarity, potential for hydrogen bond acceptance |

| -CF₃ | Strongly electron-withdrawing | Increased lipophilicity, significant electronic perturbation |

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 5 Fluoro 1h Indole Analogs

SAR in Cannabinoid Receptor (CB1) Modulation

The CB1 receptor, a key component of the endocannabinoid system, is a major therapeutic target for various neurological and psychiatric disorders. mdpi.com Allosteric modulation of this receptor has emerged as a promising alternative to direct agonism or antagonism, offering the potential for a more nuanced and safer therapeutic effect. mdpi.com Indole-based structures, particularly indole-2-carboxamides and indole-2-sulfonamides, have been identified as effective scaffolds for developing CB1 allosteric modulators. nih.govnih.gov

Allosteric Modulators of CB1 Receptor Activity

The first allosteric modulators for the CB1 receptor to be identified were indole (B1671886) derivatives, establishing the indole scaffold as a foundational element for this class of compounds. nih.govnih.govresearchgate.net These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. mdpi.com This interaction can either enhance or diminish the binding and/or efficacy of orthosteric ligands, a behavior that defines them as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), respectively.

SAR studies have revealed that the indole-2-carboxamide framework is particularly well-suited for creating allosteric modulators. nih.govnih.gov Research has confirmed that while the indole ring itself is preferred for maintaining high binding affinity to the allosteric site, it is not strictly essential for generating the allosteric effect on the orthosteric site. nih.gov The ability of these compounds to modulate CB1 receptor activity is highly dependent on the specific substitution patterns on the indole core and its appended functionalities.

Influence of Indole Ring and Phenyl Substitutions on CB1 Binding Affinity and Cooperativity

Systematic modifications of the 2-phenyl-5-halo-1H-indole scaffold have provided significant insights into the structural requirements for CB1 allosteric modulation. The nature and position of substituents on both the indole and phenyl rings play a critical role in determining the binding affinity (expressed as the equilibrium dissociation constant, KB) and the degree of cooperativity (α).

Indole C5 Position: The presence of an electron-withdrawing group, such as a chloro or fluoro substituent, at the C5 position of the indole ring has been shown to be beneficial for CB1 allosteric activity. nih.gov This corresponds to the 5-fluoro substitution in the parent compound of interest.

Indole C3 Position: The C3 position of the indole ring significantly influences the allosteric properties of these ligands. nih.gov Studies on indole-2-carboxamides have demonstrated that introducing short, linear alkyl chains at this position can have a profound impact. For instance, a 3-pentyl substitution on a 5-chloro-indole-2-carboxamide analog resulted in a robust allosteric modulator with a markedly high binding cooperativity factor (α = 16.55) and potent antagonism of agonist-induced activity. nih.gov In contrast, leaving the C3 position unsubstituted or adding chains longer than n-pentyl can alter this activity. nih.gov

2-Phenyl Group: The 2-phenyl group is a key structural feature. While direct SAR data on substitutions to this specific ring in the context of 2-(4-chlorophenyl)-5-fluoro-1H-indole is limited in the provided results, related studies on indole cannabinoids show that aryl groups at this position are critical for interaction with the receptor.

The following table summarizes the impact of substitutions on indole-2-carboxamide analogs, highlighting the key determinants for allosteric modulation at the CB1 receptor.

| Compound ID | C5-Substituent | C3-Substituent | Cooperativity Factor (α) | KB (nM) | Reference |

| ORG27569 | Chloro | Ethyl | - | - | nih.gov |

| 11j | Chloro | Pentyl | 16.55 | 167.3 | nih.gov |

| Analog 2 | Chloro | Hexyl | High | - | researchgate.net |

| Analog 3 | Chloro | Propyl | High | - | researchgate.net |

SAR in Cyclooxygenase (COX) Enzyme Inhibition

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example of an indole-based non-steroidal anti-inflammatory drug (NSAID). nih.govtandfonline.com The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. researchgate.net Therefore, the development of selective COX-2 inhibitors is a key goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Selective COX-2 Inhibitory Profiles of Indole Derivatives

The development of selective COX-2 inhibitors often involves incorporating a specific pharmacophore that can fit into the larger, more accommodating active site of the COX-2 enzyme. For diaryl heterocyclic inhibitors like celecoxib, a key feature is the presence of a p-sulfonamide or p-methylsulfonyl phenyl ring. Researchers have applied this principle to the indole scaffold to create novel and selective COX-2 inhibitors.

Studies have shown that introducing a methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group at the para position of the 2-phenyl ring of an indole core is a highly effective strategy for conferring COX-2 selectivity. nih.gov Furthermore, substitutions on the indole ring itself, such as at the C5 position, can fine-tune this activity. A halogen at the C5 position, such as the fluorine in this compound, is a common feature in potent COX inhibitors. For example, a study on new indole derivatives found that a compound with a p-halo-benzyl group at C-2 showed promising COX-2 inhibitory activity (70% inhibition at 50 μM) with low COX-1 inhibition (18 ± 9%). nih.gov This highlights the importance of the 2-aryl substitution pattern for achieving selectivity.

Correlation Between Chemical Modifications and COX Inhibition Potency

The potency of indole derivatives as COX inhibitors is directly correlated with their specific chemical structures. Docking studies have shown that certain substitution patterns allow the indole derivatives to adopt an orientation within the COX-2 active site similar to that of known selective inhibitors. nih.gov

Key structural modifications and their effects include:

Substitution at C5: Replacing the methoxy (B1213986) group of indomethacin at the C5 position with a sulfonamide or methylsulfone group can enhance interaction with the polar side pocket of the COX-2 enzyme, which is critical for selective inhibition. researchgate.net

Substitution at C2 and C3: Dialkylation at the C2 and C3 positions has been correlated with higher inhibitory activity and selectivity for COX-2. nih.gov

2-Phenyl Substituents: The presence of a methylsulfonyl group on the phenyl ring at the C2 position of the indole is a recurring motif in potent and selective COX-2 inhibitors. One study identified 3-(4-fluorophenyl)-5-methoxy-2-[4-(methylsulfonyl)phenyl]-1H-indole as a particularly potent inhibitor. nih.gov The 4-chlorophenyl group in the target compound serves a similar role as a substituted aryl moiety at this position.

The following table presents COX inhibition data for selected indole derivatives, illustrating the correlation between structure and activity.

| Compound | Key Structural Features | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

| Celecoxib | Pyrazole with p-sulfonamide phenyl | 1.33 | - | - | nih.gov |

| Indole Derivative 37 | 2,3-dibenzyl-5-aminosulfonyl-1H-indole | >100 (18% at 50 µM) | - (67% at 50 µM) | >5.5 | researchgate.net |

| ODZ2 | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 63.76 | 0.48 | 132.83 | nih.gov |

| IND13 | 3-(4-fluorophenyl)-5-methoxy-2-[4-(methylsulfonyl)phenyl]-1H-indole | - | - (% inhibition at 0.1 µM was high) | - | nih.gov |

SAR in Anti-inflammatory and Analgesic Activities

The in vitro inhibition of the COX-2 enzyme by indole derivatives is expected to translate into in vivo anti-inflammatory and analgesic effects. Numerous studies have confirmed this correlation by evaluating these compounds in animal models of inflammation and pain. nih.govnih.gov Indole derivatives have been reported to possess significant anti-inflammatory, analgesic, and antipyretic activities. nih.gov

The anti-inflammatory activity of novel indole derivatives is often assessed using the carrageenan-induced paw edema model in rats. nih.gov In one study, a series of indole acetohydrazide derivatives were synthesized and tested. nih.gov The compounds showed anti-inflammatory activity with inhibition of edema ranging from 7% to over 63% after 3 hours, compared to the reference drug indomethacin (76.89% inhibition). nih.gov The most potent compounds in this series featured 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions on the hydrazide moiety. nih.gov Specifically, compound S3, with a 3-nitrophenyl group, showed 61.20% inhibition after 3 hours and was found to be a selective inhibitor of COX-2 expression. nih.gov

Similarly, the analgesic activity is often evaluated using the acetic acid-induced writhing test. nih.gov Hybrid molecules containing both indole and imidazolidine (B613845) nuclei have demonstrated promising antinociceptive effects. nih.gov For example, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) produced a 63.1% reduction in abdominal writhing, indicating significant analgesic activity. nih.gov This effect is often linked to the reduction of pro-inflammatory mediators like TNF-α and IL-1β. nih.gov

The SAR for anti-inflammatory and analgesic activities generally mirrors that for COX-2 inhibition. Structural modifications that enhance selective COX-2 inhibition, such as the strategic placement of sulfonamide or methylsulfonyl groups and appropriate substitutions on the aryl rings, typically lead to more potent anti-inflammatory and analgesic agents with a potentially improved gastrointestinal safety profile. nih.govtandfonline.com The 5-fluoro-2-oxindole scaffold, a close analog, has also been shown to alleviate inflammatory pain and inhibit inflammatory responses. mdpi.com

Modulatory Effects on Pro-inflammatory Cytokine Pathways (e.g., NF-κB, TNF-α, IL-6)

The anti-inflammatory properties of indole derivatives, including analogs of this compound, are significantly attributed to their ability to modulate key pro-inflammatory signaling pathways. Research into structurally related compounds, such as brominated indoles and isatins, reveals a consistent pattern of interference with the production of inflammatory mediators. These compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a marked reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

A primary mechanism underlying these effects is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). Bioactive brominated indoles, such as 6-bromoindole (B116670) and 6-bromoisatin, have demonstrated the ability to significantly inhibit the translocation of NF-κB into the nucleus in LPS-stimulated mouse macrophages. mdpi.com This action effectively curtails the transcription of target genes, leading to decreased production of TNF-α. mdpi.com

Furthermore, studies on 5-fluoro-2-oxindole, a compound with a similar fluorinated indole core, have shown it inhibits the upregulation of phosphorylated mitogen-activated protein kinases (MAPK), another crucial pathway in the inflammatory response. researchgate.net By preventing the activation of kinases like JNK, these compounds can suppress the inflammatory cascade. researchgate.net The collective evidence suggests that indole analogs modulate a multi-faceted anti-inflammatory response by targeting critical nodes like NF-κB and MAPK, thereby reducing the expression and release of key mediators including TNF-α, IL-6, NO, and PGE2. mdpi.comresearchgate.net

Structural Prerequisites for Potent Anti-inflammatory Responses

The anti-inflammatory potency of indole-based compounds is highly dependent on their specific molecular architecture. Structure-activity relationship (SAR) studies have identified several key structural features that are essential for a robust anti-inflammatory effect.

One of the most critical factors is the nature and position of halogen substituents on the indole ring. Studies on brominated isatin (B1672199) derivatives have shown that the position of the bromine atom significantly influences inhibitory activity against inflammatory mediators. The observed order of potency is typically 5-bromo > 6-bromo > 7-bromo, highlighting the sensitivity of the biological target to the substituent's location. mdpi.com This suggests that the 5-position, where the fluorine atom resides in this compound, is a favorable site for halogenation to enhance anti-inflammatory activity.

Furthermore, the substitution pattern on the 2-position phenyl ring is vital. While the core 2-(4-chlorophenyl) moiety is a common feature in many bioactive molecules, modifications can fine-tune activity. For a series of fused pyrrole (B145914) and indole derivatives, substitutions on the phenyl ring were found to be critical for activity, with certain derivatives showing potency equivalent to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov This underscores the importance of the electronic and steric properties of the substituent at this position for optimal interaction with inflammatory targets like COX enzymes. nih.gov

SAR in Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

The indole scaffold is a key pharmacophore in the development of novel antibacterial agents. Analogs of 2-aryl-1H-indole have been specifically investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance in this significant Gram-positive pathogen. nih.gov SAR studies revealed that substitutions on both the indole nucleus and the 2-aryl ring are critical for inhibitory potency. For instance, the introduction of a 5-nitro group on the indole ring and a 3'-methoxycarbonyl group on the 2-phenyl ring resulted in a potent NorA inhibitor. nih.gov

In a broader context, indole diketopiperazine alkaloids have demonstrated significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov The SAR for this class of compounds indicates that the rigid, bicyclic diketopiperazine structure fused to the indole is essential for activity. Modifications, such as the presence of a methyl or hydroxyl group at specific positions, can modulate the antibacterial spectrum and potency. Compounds with a reversed prenyl group at the C-2 position of the indole have shown particularly strong efficacy. nih.gov

Below is a data table summarizing the antibacterial activity of representative indole derivatives.

| Compound | Modification | Target Organism | Activity (MIC, µM) | Reference |

|---|---|---|---|---|

| Indole Diketopiperazine 3b | N-methylvaline-tryptophan anhydride (B1165640) | S. aureus | 0.97 | nih.gov |

| Indole Diketopiperazine 3c | N-methyl-L-isoleucine-L-tryptophan anhydride | S. aureus | 0.94 | nih.gov |

| Indole Diketopiperazine 3b | N-methylvaline-tryptophan anhydride | B. subtilis | 1.94 | nih.gov |

| Indole Diketopiperazine 3c | N-methyl-L-isoleucine-L-tryptophan anhydride | B. subtilis | 1.88 | nih.gov |

| Indole Diketopiperazine 3b | N-methylvaline-tryptophan anhydride | P. aeruginosa | 3.87 | nih.gov |

| Indole Diketopiperazine 3c | N-methyl-L-isoleucine-L-tryptophan anhydride | P. aeruginosa | 3.75 | nih.gov |

| Indole Diketopiperazine 3b | N-methylvaline-tryptophan anhydride | E. coli | 1.94 | nih.gov |

| Indole Diketopiperazine 3c | N-methyl-L-isoleucine-L-tryptophan anhydride | E. coli | 1.88 | nih.gov |

Antifungal Potency and Related Structural Features

Indole derivatives have also emerged as promising candidates for antifungal agents, particularly against resistant strains of Candida albicans. researchgate.net SAR studies on a series of these compounds have elucidated key structural elements that govern their antifungal efficacy. The nature of the substituent at the N-1 position of the indole ring is a critical determinant of activity. For instance, introducing a 2,4-difluorobenzyl group at the N-1 position, combined with a 4-chlorophenyl group at the C-2 position, has been shown to yield compounds with potent activity against fluconazole-resistant C. albicans.

The mechanism of action for these antifungal indoles involves disrupting the fungal cell's integrity and function. Active compounds have been observed to inhibit the yeast-to-hypha transition, a key virulence factor for C. albicans, and to prevent biofilm formation. researchgate.net These findings suggest that the indole scaffold provides a valuable template for developing new antifungal drugs that can overcome existing resistance mechanisms. researchgate.net

The following table presents the antifungal activity of selected indole derivatives against Candida albicans.

| Compound | Key Structural Features | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Indole Derivative 1 | N1-(2,4-difluorobenzyl), C2-(4-chlorophenyl) | Fluconazole-resistant C. albicans | 4 | researchgate.net |

| Indole Derivative 2 | N1-(benzyl), C2-(4-chlorophenyl) | Fluconazole-resistant C. albicans | 16 | researchgate.net |

| Indole Derivative 3 | N1-(4-fluorobenzyl), C2-(4-chlorophenyl) | Fluconazole-resistant C. albicans | 8 | researchgate.net |

Structural Optimization for Anticoccidial Activity

While direct research on the anticoccidial activity of this compound is limited, studies on structurally related heterocyclic compounds, such as diarylpyrroles, provide valuable SAR insights. Coccidiosis is caused by protozoan parasites of the genus Eimeria, and agents that inhibit their growth are of significant veterinary importance.

In a series of 2,3-diaryl-5-substituted pyrroles, potent anticoccidial activity was observed both in vitro and in vivo. The SAR for these compounds highlighted the importance of the substituents on the aryl rings and the pyrrole nucleus. Specifically, a 4-fluorophenyl group at the 2-position and a 4-pyridinyl group at the 3-position of the pyrrole ring were found to be favorable for activity. The most potent compounds in this series were identified as inhibitors of Eimeria tenella cGMP-dependent protein kinase (PKG), a key enzyme in the parasite's life cycle.

These findings suggest that a diaryl heterocyclic scaffold, similar to the 2-phenylindole (B188600) structure, is a promising template for anticoccidial drug design. The presence of a halogenated phenyl ring (like 4-chlorophenyl or 4-fluorophenyl) appears to be a recurring feature in bioactive compounds of this type. Further optimization would involve modifying substituents on the indole ring, drawing parallels from the pyrrole series, to enhance potency against Eimeria species.

SAR in Antiviral Activities

The indole nucleus is a privileged scaffold in the design of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV). SAR studies on indole-based compounds have identified them as effective HIV-1 fusion inhibitors, which act by targeting the gp41 protein and preventing the virus from entering host cells.

The table below summarizes the anti-HIV activity of representative indole-based fusion inhibitors.

| Compound | Key Structural Features | Assay | Activity (EC50, µM) | Reference |

|---|---|---|---|---|

| Bis-indole 1a | 6-6' linkage, unsubstituted | Virus-cell fusion | ~0.9 | |

| Bis-indole 6j | 6-6' linkage, substituted | Virus-cell fusion | 0.2 | |

| Bis-indole 6o | 5-6' linkage | Virus-cell fusion | >10 | |

| Bis-indole 6p | 6-5' linkage | Virus-cell fusion | >10 | |

| Bis-indole 6q | 5-5' linkage | Virus-cell fusion | >10 |

Inhibition of HIV Replication (e.g., Non-Nucleoside Reverse Transcriptase Inhibition)

Indole-based compounds have been extensively studied as inhibitors of Human Immunodeficiency Virus (HIV) replication. rsc.org They can act through various mechanisms, including the inhibition of the viral enzyme reverse transcriptase (RT) or the prevention of viral fusion with the host cell.

Many indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric pocket on the HIV-1 RT enzyme, inducing a conformational change that inactivates it. researchgate.netfrontiersin.org SAR studies on related pyrimidine-based NNRTIs have shown that meta-substitution on a phenyl ring attached to the core structure is correlated with anti-HIV-1 activity. nih.gov Furthermore, the N-(4-chlorophenyl)acetamide moiety has been identified as a relevant pharmacophore in some active compounds against HIV-1 RT, highlighting the potential importance of the 4-chlorophenyl group for binding and activity. researchgate.net In a series of novel indolyl aryl sulfones, derivatives with methyl groups on the benzenesulfonyl moiety attached at the 3-position of the indole ring exhibited potent activity against wild-type and NNRTI-resistant HIV-1 strains, with some compounds showing EC₅₀ values in the low nanomolar range. researchgate.net

Other indole analogs act as HIV-1 fusion inhibitors by targeting the viral glycoprotein (B1211001) gp41, which is crucial for the fusion of the viral and cellular membranes. nih.gov For a series of bisindole compounds, SAR studies revealed that the linkage between the indole rings and the substituents on the terminal phenyl rings significantly impacts activity. nih.gov For example, a compound with a meta-methoxy substitution on the terminal phenyl ring (analogous to the 2-phenyl ring in the title compound) demonstrated potent activity against cell-cell fusion and viral replication, with EC₅₀ values below 1 µM. nih.govacs.org These studies underscore that specific substitutions on both the indole core and the associated phenyl rings are critical for potent anti-HIV activity.

| Compound Class | Specific Analog | Mechanism | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Indole-based α-amino acids | Compound 19 | NNRTI | 0.060 µM | rsc.org |

| Indole-based α-amino acids | Compound 29 | NNRTI | 0.045 µM | rsc.org |

| Bisindole Compounds | Compound 6j | Fusion Inhibitor | 0.2 µM | nih.govacs.org |

| 3-Benzenesulfonylindoles | (2-methylphenyl)sulfonyl analog | NNRTI | 1 nM | researchgate.net |

Activity Against Hepatitis B Virus (HBV) and Zika Virus (ZIKV)

The antiviral spectrum of indole derivatives extends to other significant viral pathogens, including HBV and ZIKV.

Hepatitis B Virus (HBV): Research into ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has provided key SAR insights for anti-HBV activity. A study demonstrated that introducing a halogen atom onto the phenyl ring at the 2-position of the indole core significantly enhanced antiviral potency. nih.gov Specifically, compounds with chloro (11s) and fluoro (11t) substitutions on the 2-phenyl ring displayed selective indexes against HBV DNA replication of >8.7 and 10.8, respectively, which were superior to the reference drug lamivudine (B182088) (7.0). nih.gov This suggests that a halogenated phenyl group, such as the 4-chlorophenyl moiety, is a favorable feature for anti-HBV activity within this class of indole analogs.

Zika Virus (ZIKV): Indole-containing compounds have emerged as promising inhibitors of ZIKV. nih.govnih.gov A series of 2,6-disubstituted indole compounds were identified as potent inhibitors of the ZIKV NS2B-NS3 protease (ZVpro), an enzyme essential for viral replication. nih.gov SAR studies revealed that modifications at the 2- and 6-positions of the indole ring are critical for activity. While many of the most potent compounds in this series featured larger substituents at the 2-position, the research establishes the 2-substituted indole scaffold as a valid starting point for ZIKV inhibitors. nih.gov In separate studies, various indole alkaloids were shown to inhibit ZIKV infection in different cell lines, indicating that the indole nucleus is a viable pharmacophore for developing anti-ZIKV agents. nih.govresearchgate.netresearchgate.net

Efficacy Against Herpes Simplex Virus (HSV) and Coxsackie Virus

Herpes Simplex Virus (HSV): Analogs of the indole scaffold have demonstrated activity against HSV-1 and HSV-2. mdpi.comresearchgate.net A notable example is PHA767491, a compound containing an indole core, which was identified as a potent inhibitor of both HSV-1 and HSV-2. nih.gov Its mechanism involves blocking the expression of viral immediate-early (IE) genes, such as ICP4 and ICP27, which are critical for subsequent viral gene expression and DNA synthesis. nih.gov This activity occurs after the virus has entered the host cell, indicating an inhibitory effect on viral replication. nih.gov The broad anti-herpetic activity of this indole derivative suggests that related structures could be promising candidates for new anti-HSV therapies. nih.gov

Coxsackie Virus: The indole derivative Arbidol (umifenovir) has been shown to possess significant antiviral activity against Coxsackie virus B5 (CVB5) both in vitro and in vivo. nih.govnih.gov Studies have demonstrated that Arbidol can inhibit the cytopathic effect of CVB5, with IC₅₀ values ranging from 2.66 to 6.62 µg/ml when added during or after viral infection. nih.gov It also reduces the levels of viral RNA in infected cells. nih.gov Although Arbidol's structure is more complex than the simple 2-phenyl-indole core, its efficacy highlights the potential of the indole nucleus as a scaffold for designing inhibitors of Coxsackie viruses.

| Virus | Compound Class/Name | Specific Analog | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| HBV | Ethyl 6-bromo-5-hydroxy-2-phenyl-1H-indole-3-carboxylate | 2-(4-chlorophenyl) analog (11s) | Selectivity Index | >8.7 | nih.gov |

| HBV | Ethyl 6-bromo-5-hydroxy-2-phenyl-1H-indole-3-carboxylate | 2-(4-fluorophenyl) analog (11t) | Selectivity Index | 10.8 | nih.gov |

| HSV-1/HSV-2 | PHA767491 | - | Inhibition of IE genes | Potent | nih.gov |

| Coxsackie B5 | Arbidol | - | IC₅₀ | 6.62 µg/ml | nih.gov |

SAR in Antioxidant Properties

Radical Scavenging Mechanisms and Their Structural Basis

Indole derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov The principal mechanism involves the donation of the hydrogen atom from the indole nitrogen (N-H group), a process known as hydrogen atom transfer (HAT). nih.gov This creates a resonance-stabilized indolyl radical, which is less reactive and thus terminates the radical chain reaction. An alternative, often concurrent, mechanism is single electron transfer (SET), where the heterocyclic nitrogen atom donates an electron to the radical, forming a cation radical. nih.gov The presence of the N-H group and the aromatic system, which can delocalize the unpaired electron, are fundamental to the radical scavenging ability of the indole core.

Determinants of Enhanced Antioxidant Capacity

The antioxidant capacity of 2-phenyl-1H-indole analogs is highly dependent on the nature and position of substituents on both the indole and phenyl rings.

SAR studies have shown that electron-donating or electron-releasing groups enhance antioxidant activity. ijpsonline.com In a study of various 2-phenyl-1H-indoles, a derivative with a para-chlorophenyl group at the 2-position (structurally related to the title compound) was found to be one of the most effective antioxidants in a phosphomolybdenum reduction assay. ijpsonline.com The electron-releasing mesomeric effect (+M) of the halogen was suggested to contribute to this activity. ijpsonline.com

Furthermore, fluorine substitution on the indole ring has been shown to yield potent antioxidants. A study on substituted 2-(4-aminophenyl)-1H-indoles found that the 6-fluoro analog exhibited powerful antioxidant activity in both DPPH and superoxide (B77818) radical scavenging assays, with inhibition levels comparable to the well-known antioxidant melatonin. nih.gov Specifically, at a 1 mM concentration, the 6-fluoro analog showed 80% inhibition in the DPPH assay and 81% in the superoxide scavenging assay. nih.gov Similarly, in a series of 2-oxindole derivatives, 5-fluoro analogs demonstrated the maximum free radical scavenging activity. nih.gov These findings indicate that the combination of a halogen on the indole ring (like the 5-fluoro group) and a halogenated phenyl substituent at the 2-position (like the 4-chlorophenyl group) are structural features that are highly conducive to potent antioxidant and radical scavenging capacity.

| Compound | Assay | Activity (% Inhibition @ 1mM) | Reference |

|---|---|---|---|

| 2-(4-aminophenyl)-6-fluoro-1H-indole | DPPH Radical Scavenging | 80% | nih.gov |

| 2-(4-aminophenyl)-6-fluoro-1H-indole | Superoxide Radical Scavenging | 81% | nih.gov |

| Melatonin (Reference) | DPPH Radical Scavenging | 98% | nih.gov |

| Melatonin (Reference) | Superoxide Radical Scavenging | 75% | nih.gov |

SAR in Other Significant Therapeutic Areas

The therapeutic potential of analogs of this compound is not limited to antiviral and antioxidant applications. The versatile indole scaffold has been explored for a range of other biological activities.

Neurodegenerative Diseases: A series of N-(4-pyridinyl)-1H-indol-1-amines, which share the core indole structure, were evaluated for potential utility in treating Alzheimer's disease. nih.gov The lead compound from this series, besipirdine, was found to possess cholinomimetic and adrenergic properties. The SAR for this series focused on modifications of the amine substituent at the 1-position of the indole ring. nih.gov

Anticancer Activity: Indole derivatives have been widely investigated as anticancer agents. nih.gov For instance, compounds with two indole units have shown promising anticancer and DNA-damaging properties. nih.gov In a study of 2-(thiophen-2-yl)-1H-indole derivatives, several analogs showed potent and selective cytotoxic activity against the HCT-116 colon cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov

Anti-inflammatory Activity: The indole nucleus is also a key feature in compounds with anti-inflammatory properties. A series of 1,2,4-triazole (B32235) derivatives, some incorporating a 4-chlorophenyl moiety, were investigated for their ability to inhibit nitric oxide (NO) production in microglial cells, a key process in neuroinflammation. researchgate.net While not direct indole analogs, this research highlights the utility of the 4-chlorophenyl group in designing anti-inflammatory agents.

Hypolipidemic Effects of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives

Research has identified N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives as potent lipid-lowering agents. researchgate.net Studies utilizing Triton WR-1339-induced hyperlipidemic rats, a standard model for evaluating antihyperlipidemic drugs, have demonstrated the significant efficacy of these compounds. researchgate.netnih.gov

In one key study, derivatives were synthesized where the benzoylphenyl group was attached at the ortho, meta, or para position of the carboxamide's aniline (B41778) ring. researchgate.net The results indicated that the position of the benzoyl group is crucial for activity. Specifically, N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide significantly reduced elevated plasma triglyceride levels 12 hours after administration. researchgate.net In contrast, the N-(2-benzoylphenyl) derivative was found to be inactive. researchgate.net

The active compounds not only lowered triglycerides but also produced a significant increase in high-density lipoprotein (HDL)-cholesterol levels. researchgate.net Further studies have suggested that while substitution at the C-5 position of the indole ring does not have a significant effect on hypolipidemic activity, an extended molecular structure, such as that provided by the 3- or 4-benzoylphenyl groups, is favorable for active compounds. nih.gov The potency of the 5-fluoro-1H-indole containing carboxamides is notable, with some reports indicating they can reduce triglycerides by nearly 90%. aaup.edu These findings underscore the potential of these derivatives as cardioprotective and anti-atherosclerotic agents due to their beneficial impact on lipid profiles. researchgate.net

| Compound | Structure (Modification on Carboxamide) | Effect on Triglycerides (TG) | Effect on HDL-Cholesterol (HDL-C) | Reference |

|---|---|---|---|---|

| N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 2-benzoylphenyl | Inactive | Inactive | researchgate.net |

| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 3-benzoylphenyl | Significant Reduction | Significant Increase | researchgate.net |

| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 4-benzoylphenyl | Significant Reduction | Significant Increase | researchgate.net |

Neurobiological Activity (e.g., Neuroprotective, Anticonvulsant, Antipsychotic Potentials)

The indole scaffold is a common feature in molecules with neurobiological activity. Analogs of this compound have been investigated for a range of central nervous system effects, particularly anticonvulsant activity. Studies on related structures, such as pyrrolidine-2,5-dione derivatives, have shown that a chlorophenyl substituent is a key feature for anticonvulsant properties. For instance, 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives have demonstrated significant activity in the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, which are models for generalized tonic-clonic and therapy-resistant partial seizures, respectively. mdpi.com

The most active compounds in these series often feature a piperazine (B1678402) moiety. mdpi.com For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione was identified as a highly potent agent, with efficacy surpassing that of the reference drug valproic acid in both MES and 6 Hz tests. mdpi.com This suggests its mechanism may involve interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com

Furthermore, research into piperazine-2,5-dione derivatives bearing an indole moiety has revealed clear anti-depressant, anti-inflammatory, and analgesic effects in vivo. nih.gov The structure-activity relationship in these cases is complex, but the combination of the indole nucleus with other heterocyclic systems appears to be a fruitful strategy for developing novel neurotherapeutics. The substitution pattern on the phenyl ring is also critical, with fluorine or trifluoromethyl groups often being essential for anticonvulsant activity in related N-phenylacetamide series. nih.gov

| Compound Series | Key Structural Features | Observed Neurobiological Activity | Reference |

|---|---|---|---|

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Chlorophenyl group, piperazine moiety | Potent anticonvulsant activity (MES and 6 Hz tests) | mdpi.com |

| Piperazine-2,5-dione derivatives | Indole moiety | Anti-depressant, anti-inflammatory, analgesic effects | nih.gov |

| N-phenylacetamides | Fluorine or trifluoromethyl group on phenyl ring | Essential for anticonvulsant activity | nih.gov |

Anticancer Research Leveraging the Indole Scaffold for Targeted Inhibition

The indole ring system is a cornerstone in the development of targeted anticancer agents, including numerous kinase inhibitors. nih.gov Hybrid molecules that link the indole scaffold with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole, have yielded compounds with potent antiproliferative activity. nih.govnih.gov

SAR studies have shown that the nature and position of substituents on the various rings are critical for cytotoxicity. In one series of indole-1,2,4-triazole hybrids, a derivative with a 4-chloro-substituted anilide ring demonstrated remarkably enhanced cytotoxicity against the Hep-G2 human liver cancer cell line, with potency comparable to the standard drug doxorubicin. nih.gov Another study on 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives found that a compound featuring a 1,3,4-thiadiazole ring was exceptionally potent against A549 (lung cancer) and K562 (leukemia) cells, with IC50 values in the nanomolar range (12.0 nM and 10 nM, respectively). nih.gov

The mechanism of action for these potent indole derivatives often involves the targeted inhibition of key signaling pathways. The aforementioned thiadiazole-containing compound was found to suppress cancer cell growth by modulating the EGFR and p53-MDM2 mediated pathways. nih.gov Similarly, oxindole-based derivatives, which are structurally related to the core indole, have been developed as potent and selective dual inhibitors of kinases like FLT3 and CDK2, which are crucial targets in acute myeloid leukemia. mdpi.com These findings highlight the indole scaffold as a versatile platform for designing targeted cancer therapies.

| Compound Series | Key Structural Features | Target Cell Lines | Potency (IC50) / Activity | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Indole-1,2,4-triazole hybrids | 4-chloro-substituted anilide ring | Hep-G2 (Liver) | Comparable to doxorubicin | Cytotoxicity | nih.gov |

| Indole-pyrazole-thiadiazole hybrids | 1,3,4-thiadiazole moiety | A549 (Lung), K562 (Leukemia) | 12.0 nM, 10.0 nM | EGFR and p53-MDM2 pathway modulation | nih.gov |

| Oxindole-based derivatives | 3-pyridyl oxindole (B195798) hybrid | Various (NCI-60 panel) | Cytotoxic/cytostatic effects | Dual FLT3/CDK2 kinase inhibition | mdpi.com |

Cholinesterase Inhibition by Indole Derivatives

Indole derivatives have been explored as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. mdpi.com The design of these inhibitors often involves using the indole moiety as a bioisosteric substitute for fragments of known inhibitors, such as the indanone ring of donepezil. mdpi.com

Structure-activity relationship studies have revealed that specific substitutions on the indole and associated phenyl rings are crucial for potent inhibition. Research on phthalimide (B116566) derivatives designed as AChE inhibitors showed that electron-withdrawing groups, such as chlorine, fluorine, or nitro groups, on an attached benzyl (B1604629) ring yielded the best inhibitory effects, particularly when placed at the ortho or para positions. nih.gov This finding is highly relevant to the 2-(4-chlorophenyl) substitution pattern of the parent compound. A derivative with a chlorine atom at the ortho position of the phenyl ring was the most potent in its series, with an IC50 value of 0.91 µM. nih.gov

The presence of a cationic part of the structure, such as a nitrogen atom in a heterocyclic system, is also considered influential for potential activity. mdpi.com Molecular docking studies often show these indole-based inhibitors binding within the active site of AChE, mimicking the interactions of the natural substrate, acetylcholine. mdpi.com

| Compound Series | Key Structural Features | Potency (IC50) | Significance | Reference |

|---|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | ortho-chloro substitution on benzyl ring | 0.91 µM | Electron-withdrawing groups enhance potency. | nih.gov |

| Indole-based Donepezil analogs | Indole as bioisostere of indanone | Potent AChE inhibition | Demonstrates utility of indole scaffold in mimicking known inhibitors. | mdpi.com |

| Spirooxindole-pyrrolidine derivatives | Spirocyclic oxindole core | Potent cholinesterase inhibition | Highlights the activity of structurally complex indole analogs. | nih.gov |

RXFP3/4 Agonism and Related Structural Correlates

The relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4) are G protein-coupled receptors involved in stress, appetite, and motivation. nih.gov The development of small-molecule ligands for these receptors has been a significant challenge, but recent research has identified indole-containing amidinohydrazones as potent dual RXFP3/4 agonists. nih.govacs.org

SAR studies on this class of compounds have been systematic, focusing on modifications at three main sites of the molecule to determine the key structural features required for agonist activity. nih.gov This optimization has led to the identification of several potent and efficacious RXFP3 agonists with EC50 values below 10 nM. nih.govnih.govacs.org These compounds are highly selective, showing potent agonism at RXFP3 and RXFP4 but no activity at the related RXFP1 receptor. nih.govnih.gov

Notably, the substitution on the phenethyl amine portion of the molecule is well-tolerated. For instance, replacing a dichlorophenethyl amine with a 4-chlorophenethyl amine results in a compound that maintains potent activity, directly correlating with the 2-(4-chlorophenyl) moiety of the core subject. lookchem.com The indole scaffold itself is crucial, engaging in polar and hydrophobic interactions within the receptor binding pocket. researchgate.net These small-molecule agonists represent the first of their kind and provide a critical foundation for developing probes to study RXFP3 functions in the brain. nih.govlookchem.com

| Compound Class | Key Structural Features | Target | Potency (EC50) | Selectivity | Reference |

|---|---|---|---|---|---|

| Indole-containing amidinohydrazones | Indole core, amidinohydrazone linker | RXFP3 / RXFP4 | <10 nM | >100-fold selective for RXFP3/4 over RXFP1 | nih.govnih.govacs.org |

| Amidinohydrazone derivative | 4-chlorophenethyl amine moiety | RXFP3 / RXFP4 | Potent agonism maintained | Demonstrates tolerance for chlorophenyl group | lookchem.com |

Mechanistic Investigations of 2 4 Chlorophenyl 5 Fluoro 1h Indole and Relevant Analogs

Characterization of Ligand-Binding Dynamics

While specific kinetic data for 2-(4-chlorophenyl)-5-fluoro-1H-indole is not extensively detailed in the available literature, structure-activity relationship (SAR) studies on relevant analogs provide significant insights into the binding characteristics of this class of compounds. The 2-aryl-1H-indole scaffold is recognized as a "privileged structure" in drug discovery, capable of binding to multiple receptors with high affinity. nih.gov

Research on a series of N-arylsulfonylindoles targeting the 5-HT6 serotonin (B10506) receptor revealed the influence of substitution at the C-5 position of the indole (B1671886) ring. nih.gov In this study, compounds featuring a 5-fluoro substituent were synthesized and evaluated for their binding affinity. Generally, the 5-methoxy derivatives showed better affinity than the 5-fluoro derivatives, although the most potent compound of the entire series was a 5-fluoro derivative with a Kᵢ value of 58 nM. nih.gov This highlights that while fluorine substitution can sometimes be detrimental to affinity compared to other groups, it can also be a key feature in highly potent ligands. nih.gov

Similarly, in a study of antagonists for the G-protein-coupled receptor 84 (GPR84), an analog featuring a 5-fluoroindole (B109304) moiety was found to have a pIC₅₀ of 6.32. acs.org Docking studies for this class of compounds suggest that the indole NH group plays a critical role, likely forming a hydrogen bond with the backbone carbonyl of a leucine (B10760876) residue (Leu100) in the binding pocket. acs.org This is supported by the observation that N-methylation of the indole, which removes this hydrogen bond donor capability, results in an inactive compound. acs.org

These findings underscore the importance of specific structural features of the this compound scaffold in determining its binding affinity for various biological targets. The 4-chlorophenyl group at the C-2 position and the 5-fluoro substituent are key determinants of the electronic and steric properties that govern ligand-receptor interactions.

| Compound/Analog Series | Target | Binding Affinity Measurement | Reported Value | Reference |

|---|---|---|---|---|

| 5-Fluoro-N-arylsulfonylindole derivative (Compound 4d) | 5-HT6 Receptor | Kᵢ | 58 nM | nih.gov |

| 5-Fluoro-N-arylsulfonylindole derivative (Compound 4a) | 5-HT6 Receptor | Kᵢ | 390 nM | nih.gov |

| 1,2,4-Triazine with 5-fluoroindole moiety (Analogue 12) | GPR84 | pIC₅₀ | 6.32 | acs.org |

Identification of Target Resistance Mechanisms for Indole Compounds

The development of resistance is a significant challenge that can limit the long-term efficacy of therapeutic agents, including those based on the indole scaffold. nih.govresearchgate.net Pathogens and cancer cells can employ several strategies to evade the effects of enzyme inhibitors and other drugs. Understanding these mechanisms is critical for developing next-generation compounds that can overcome or bypass resistance.

One of the most common mechanisms of resistance is the alteration of the drug's molecular target through genetic mutation. Mutations in the gene encoding a target enzyme or receptor can lead to structural changes in the protein's binding site. These changes can reduce the binding affinity of the inhibitor, rendering it less effective. For example, in bacterial resistance to β-lactam antibiotics, the mecA mutation results in a penicillin-binding protein that binds the drugs weakly. Similarly, fungal resistance to azole inhibitors can arise from mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase. It is plausible that similar mechanisms, involving mutations in target kinases, receptors, or enzymes, could confer resistance to specific indole compounds.

Another major mechanism of resistance, particularly in cancer chemotherapy and antimicrobial therapy, is the increased expression of efflux pumps. nih.gov These are membrane proteins that actively transport drugs out of the cell, preventing them from reaching their intracellular targets at effective concentrations. nih.gov The P-glycoprotein (P-gp), a member of the ATP Binding Cassette (ABC) transporter family, is a well-known contributor to multidrug resistance (MDR) in cancer. nih.govresearchgate.net Some novel indole derivatives have been specifically designed to overcome MDR by inhibiting P-gp function, thereby increasing the intracellular accumulation of co-administered therapeutic agents. nih.gov

Finally, cells can develop resistance by utilizing or activating alternative metabolic pathways to bypass the inhibited step, a mechanism known as metabolic bypass. If a drug blocks a specific enzyme in a crucial pathway, resistant cells may adapt by upregulating an alternative pathway that achieves the same biological outcome, thus circumventing the drug's effect. For instance, resistance to sulfonamide and trimethoprim (B1683648) has been observed through the amplification of the folate biosynthesis pathway, which increases the production of the target enzyme or its substrate.

| Resistance Mechanism | Description | Example | Reference |

|---|---|---|---|

| Target Alteration | Genetic mutations in the target protein reduce the binding affinity of the drug. | Mutations in the ERG11 gene conferring resistance to azole antifungals. | |

| Efflux Pump Overexpression | Increased production of membrane transporters that actively remove the drug from the cell. | P-glycoprotein (P-gp) mediated efflux of chemotherapy agents in cancer cells. | nih.gov |

| Metabolic Bypass | Activation or upregulation of alternative metabolic pathways to circumvent the inhibited step. | Folate biosynthesis pathway amplification leading to sulfonamide resistance. |

Computational Chemistry and Molecular Modeling Approaches for Indole Derivatives

Molecular Docking and Scoring for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method is crucial for elucidating the binding modes and affinities of indole (B1671886) derivatives like 2-(4-chlorophenyl)-5-fluoro-1H-indole. Scoring functions, which are mathematical models, are then used to estimate the strength of these interactions, helping to rank potential drug candidates. mdpi.com

Research on analogous 2-phenylindole (B188600) structures has demonstrated their potential to interact with a variety of biological targets implicated in diseases such as cancer and tuberculosis. nih.govingentaconnect.combiointerfaceresearch.com For instance, molecular docking studies on 2-phenylindole derivatives have identified them as potential inhibitors of the estrogen-α receptor (PDB: 1A52) and progesterone (B1679170) receptor (PDB: 1A28), which are key targets in breast cancer. biointerfaceresearch.com The binding interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with active site residues. biointerfaceresearch.com

In other studies, 2-phenylindole derivatives were docked against potential targets for melanoma (NEDD4-1) and lung cancer (EGFR) to understand their specific interactions with amino acid residues in the receptor's binding pocket. ingentaconnect.comresearchgate.net Similarly, in the context of tuberculosis, docking simulations of N-phenylindole derivatives with the Polyketide synthase 13 (Pks13) enzyme revealed key hydrogen bond interactions with residues such as D1644 and N1640, as well as van der Waals and stacking interactions. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. Lower scores typically indicate stronger binding. Below is a table representing typical docking scores for various 2-phenylindole analogs against different protein targets, illustrating the potential binding affinities that could be expected for derivatives like this compound.

Table 1: Representative Molecular Docking Scores of 2-Phenylindole Analogs against Various Protein Targets Note: This data is for analogous compounds, as specific docking studies for this compound are not publicly available.

| Compound Class | Protein Target (PDB ID) | Target Disease/Function | Representative Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Phenylindole Derivatives | Estrogen-α Receptor (1A52) | Breast Cancer | -10.16 | biointerfaceresearch.com |

| 2-Phenylindole Derivatives | Progesterone Receptor (1A28) | Breast Cancer | -9.96 | biointerfaceresearch.com |

| N-Phenylindole Derivative | Pks13 | Tuberculosis | -8.5 | nih.gov |

| 2-Phenylindole Derivative | Epidermal Growth Factor Receptor (EGFR) | Lung Cancer | -7.5 | ingentaconnect.comresearchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies, Frontier Molecular Orbital (FMO) Analysis)